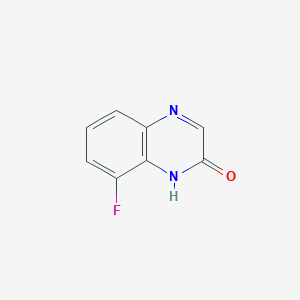

8-Fluoroquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHVHNXHZINQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Fluoroquinoxalin-2-ol: A Technical Overview of a Scantily Explored Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinoxalin-2-ol is a heterocyclic organic compound belonging to the quinoxalinone family. While the quinoxalinone core is a prominent scaffold in medicinal chemistry with a wide range of biological activities, specific data and in-depth studies on the 8-fluoro isomer are notably scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of this compound by leveraging available information on closely related analogs and the general chemical principles of the fluoroquinoxalin-2-ol class. The document will cover predicted chemical properties, general synthetic approaches, expected reactivity, and potential areas for future research, acknowledging the current limitations in experimental data.

Introduction

Quinoxalin-2-ones are a class of bicyclic heterocyclic compounds that have garnered significant interest in the field of drug discovery. Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a fluorine atom to the quinoxaline scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document focuses on the 8-fluoro substituted analog, this compound, a compound for which specific experimental data is largely unavailable. The information presented herein is a consolidation of general knowledge of quinoxalin-2-ones and data from related fluorinated isomers, intended to serve as a foundational resource for researchers interested in this molecule.

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table presents predicted properties based on computational models and data from analogous compounds. For comparison, the available data for the isomeric 3-Fluoroquinoxalin-2-ol is also included.

| Property | Predicted Value for this compound | Reported Value for 3-Fluoroquinoxalin-2-ol[1] |

| Molecular Formula | C₈H₅FN₂O | C₈H₅FN₂O |

| Molecular Weight | 164.14 g/mol | 164.14 g/mol |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| LogP | ~1.4 | 1.38 |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of quinoxalin-2-ones typically involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible route would involve the reaction of 3-fluorobenzene-1,2-diamine with glyoxylic acid or its derivatives. The general reaction scheme is depicted below.

References

An In-Depth Technical Guide to 8-Fluoroquinoxalin-2-ol

IUPAC Name: 8-Fluoro-1H-quinoxalin-2-one

This technical guide provides a comprehensive overview of 8-Fluoroquinoxalin-2-ol, known by its systematic IUPAC name, 8-Fluoro-1H-quinoxalin-2-one. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical Properties and Data

8-Fluoro-1H-quinoxalin-2-one is a fluorinated derivative of the quinoxalinone heterocyclic scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The introduction of a fluorine atom at the 8th position of the quinoxaline ring can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.

Table 1: Physicochemical Properties of 8-Fluoro-1H-quinoxalin-2-one

| Property | Value | Reference |

| IUPAC Name | 8-Fluoro-1H-quinoxalin-2-one | |

| Synonyms | This compound | |

| CAS Number | 55687-17-7 | [1] |

| Molecular Formula | C₈H₅FN₂O | [1] |

| Molecular Weight | 164.14 g/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of quinoxalin-2-ones generally involves the condensation of an o-phenylenediamine with an α-ketoacid or its synthetic equivalent. For the preparation of 8-Fluoro-1H-quinoxalin-2-one, the logical precursor would be 3-fluorobenzene-1,2-diamine.

While a specific detailed experimental protocol for the synthesis of 8-Fluoro-1H-quinoxalin-2-one was not found in the reviewed literature, a general and widely adopted method, the Hinsberg quinoxaline synthesis, can be adapted. This would involve the reaction of 3-fluorobenzene-1,2-diamine with an α-ketoacid like glyoxylic acid or its ester.

General Experimental Protocol (Hypothetical):

A plausible synthetic route is the cyclocondensation reaction between 3-fluorobenzene-1,2-diamine and ethyl glyoxalate.

-

Step 1: Reaction Setup To a solution of 3-fluorobenzene-1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, ethyl glyoxalate (1.1 equivalents) is added dropwise at room temperature.

-

Step 2: Reaction Conditions The reaction mixture is then heated to reflux for a period of 2-4 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 8-Fluoro-1H-quinoxalin-2-one.

It is important to note that when using unsymmetrically substituted o-phenylenediamines, a mixture of two isomeric products can be formed. Therefore, chromatographic separation might be necessary to isolate the desired 8-fluoro isomer.

Biological Activity and Potential Signaling Pathways

Potential Therapeutic Targets and Signaling Pathways:

-

Enzyme Inhibition: Quinoxalinone scaffolds have been identified as inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against receptor tyrosine kinases like Fibroblast Growth Factor Receptor 1 (FGFR1), Apoptosis signal-regulating kinase 1 (ASK1), and aldose reductase. The fluorine substituent in 8-Fluoro-1H-quinoxalin-2-one could play a crucial role in its binding affinity and selectivity towards such enzymes.

-

Anticancer Activity: Many quinoxalinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II, interference with folate metabolism, and modulation of protein kinases involved in cell proliferation and survival. The presence of a fluorine atom can enhance the cytotoxic effects on cancer cell lines.

-

Anti-inflammatory and Antioxidant Activity: Some quinoxalinone derivatives have been reported to possess anti-inflammatory and antioxidant properties, potentially through the inhibition of enzymes like lipoxygenase (LOX) and scavenging of reactive oxygen species.

-

Antimicrobial Activity: The quinoxalinone core is a key pharmacophore in a number of antimicrobial agents. Fluorination can often improve the antimicrobial spectrum and potency.

Logical Relationship of Quinoxalinone Activity:

Caption: Logical flow from the core structure to potential biological activities.

Experimental Workflow for Biological Evaluation:

A general workflow for assessing the biological activity of a novel compound like 8-Fluoro-1H-quinoxalin-2-one would involve a series of in vitro and in vivo assays.

Caption: A typical workflow for evaluating the biological activity of a new chemical entity.

Conclusion

8-Fluoro-1H-quinoxalin-2-one is a molecule of significant interest within the field of medicinal chemistry. While specific experimental and biological data for this particular compound are limited in the public domain, its structural similarity to other biologically active quinoxalinones suggests a high potential for therapeutic applications. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to the Molecular Structure of 8-Fluoroquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and potential biological significance of 8-Fluoroquinoxalin-2-ol. The information is compiled from existing literature on quinoxaline derivatives and analogous compounds, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Identification

This compound is a heterocyclic organic compound featuring a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The structure is further characterized by a fluorine atom at position 8 and a hydroxyl group at position 2, leading to the potential for tautomerism between the -ol and -one forms.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number | 55687-17-7 |

| Molecular Formula | C₈H₅FN₂O |

| SMILES | OC1=NC2=C(F)C=CC=C2N=C1 |

| InChI Key | (Not readily available) |

| Molecular Weight | 164.14 g/mol |

Postulated Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data on closely related quinoxalinone and fluoroaromatic compounds. Researchers synthesizing this compound can use the following tables as a reference for characterization.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.5 | br s | 1H | N-H | For the quinoxalin-2(1H)-one tautomer. |

| ~8.2 | s | 1H | H-3 | |

| ~7.8 | dd | 1H | H-5 | |

| ~7.6 | m | 1H | H-6 | |

| ~7.4 | m | 1H | H-7 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment | Notes |

| ~155 | C=O | For the quinoxalin-2(1H)-one tautomer. |

| ~150 (d) | C-8 (C-F) | Doublet due to C-F coupling. |

| ~145 | C-8a | |

| ~135 | C-3 | |

| ~132 | C-6 | |

| ~128 | C-4a | |

| ~125 | C-7 | |

| ~118 (d) | C-5 | Doublet due to C-F coupling. |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ |

| 136 | Moderate | [M-CO]⁺ |

| 109 | Moderate | [M-CO-HCN]⁺ |

Table 5: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretch (in quinoxalin-2(1H)-one) |

| ~1670 | Strong | C=O stretch (amide) |

| ~1610 | Medium | C=N stretch |

| ~1500 | Medium | C=C aromatic stretch |

| ~1250 | Strong | C-F stretch |

Proposed Experimental Protocols

The synthesis of this compound can be approached through established methods for quinoxalin-2(1H)-one formation. A plausible synthetic route is outlined below.

Synthesis of this compound

A common and effective method for the synthesis of quinoxalin-2(1H)-ones is the condensation of an appropriately substituted o-phenylenediamine with a 2-ketoacid or its ester.[1]

Reaction Scheme:

3-Fluoro-1,2-phenylenediamine reacts with ethyl glyoxylate in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and tautomerization to yield the final product.

Step-by-Step Protocol:

-

To a solution of 3-fluoro-1,2-phenylenediamine (1.0 eq) in absolute ethanol (20 mL/mmol), add ethyl glyoxylate (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the final product using NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][][4] The incorporation of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[][5][6] It is plausible that this compound could exhibit similar activity. The proposed mechanism involves the stabilization of the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[6]

Caption: Inhibition of DNA gyrase by this compound.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

Quinoxaline derivatives have also been reported to modulate inflammatory pathways, such as the NF-κB signaling cascade.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway could represent a therapeutic strategy for inflammatory diseases. It is conceivable that this compound could interfere with the activation of NF-κB, potentially by inhibiting the degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry research. While direct experimental data is limited, this guide provides a comprehensive overview of its molecular structure, postulated spectroscopic properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and pharmacology of the quinoxaline and fluoroquinolone classes of compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a therapeutic agent.

References

- 1. article.sapub.org [article.sapub.org]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 8-Fluoroquinoxalin-2-ol in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinoxalin-2-ol, a member of the quinoxaline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The solubility of a lead compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.[2][3] Poor solubility can impede formulation development, lead to unreliable results in biological assays, and is a major cause of compound attrition during drug development.[2][4]

This technical guide provides a framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative data for this compound is not widely available in public literature, this document offers standardized experimental protocols, data presentation templates, and logical workflows applicable to its solubility assessment.

Data Presentation: Solubility of this compound

The systematic collection of solubility data is crucial for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.[5][6] Below is a template for the presentation of quantitative solubility data. Researchers should populate this table with experimentally determined values.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane (DCM) | 25 | Data not available | Data not available | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | Shake-Flask |

Note: The table is a template. Actual values must be determined experimentally.

Experimental Protocols: Solubility Determination

The "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility.[7][8] It measures the equilibrium concentration of a solute in a solvent and is suitable for the lead optimization and formulation stages of drug discovery.[7]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

2. Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[7]

3. Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. For thermodynamic solubility, incubation times of 24 to 48 hours are common.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.[7][9]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[7]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.[10]

-

4. Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature. Express the results in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[10]

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the shake-flask method for determining solubility.

Application of Solubility Data in Drug Development

Solubility data is not an endpoint but a critical input for various stages of the drug development pipeline. The diagram below illustrates this logical relationship.

Hypothetical Signaling Pathway Inhibition

Quinoxaline derivatives are often investigated as inhibitors of signaling pathways, for example, as kinase inhibitors in oncology. Sufficient solubility is required for the compound to reach its biological target in vitro and in vivo. The diagram below shows a hypothetical pathway where a quinoxalinone derivative acts as an inhibitor.

References

- 1. srikvcpharmacy.com [srikvcpharmacy.com]

- 2. veranova.com [veranova.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. bioassaysys.com [bioassaysys.com]

Determining the Physicochemical Properties of 8-Fluoroquinoxalin-2-ol: A Technical Guide to Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a critical physical constant used for the identification of a compound and as an indicator of its purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting point range.

Table 1: Physical and Chemical Properties of 8-Fluoroquinoxalin-2-ol

| Property | Value | Source |

| CAS Number | 55687-17-7 | - |

| Molecular Formula | C₈H₅FN₂O | - |

| Molecular Weight | 164.14 g/mol | - |

| Melting Point | Not available | - |

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of a solid organic compound like this compound. This method is widely adopted for its accuracy and requirement of a minimal amount of sample.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer (calibrated)

-

Safety goggles

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind any crystals using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned with the bulb aligned with the sample in the capillary tube.

-

-

Approximate Melting Point Determination (Rapid Heating):

-

If the approximate melting point is unknown, a preliminary rapid determination is advised.

-

Heat the apparatus rapidly and observe the temperature at which the sample melts. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool before proceeding with an accurate determination.

-

-

Accurate Melting Point Determination (Slow Heating):

-

Using a fresh sample in a new capillary tube, heat the apparatus to a temperature approximately 15-20°C below the estimated melting point found in the preliminary run.

-

Reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

-

Data Recording and Analysis:

-

The melting point is recorded as a range from the temperature at which melting begins to the temperature at which it is complete.

-

For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination.

This structured approach ensures that the determination of the melting point for this compound, or any solid organic compound, is performed with precision, leading to reliable and reproducible data that is essential for research and development in the pharmaceutical and chemical industries.

8-Fluoroquinoxalin-2-ol: A Technical Guide for Researchers

For research use only. Not for use in diagnostic procedures.

This technical guide provides an in-depth overview of 8-Fluoroquinoxalin-2-ol, a heterocyclic organic compound of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document outlines its commercial availability, chemical properties, and potential applications, offering a valuable resource for scientists and professionals in the field.

Commercial Availability

This compound, also known by its tautomeric name 8-fluoro-2(1H)-quinoxalinone, is available from several chemical suppliers. The compound is typically offered for research and development purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Additional Information |

| Chemenu | CM221699 | 97% | Research-based manufacturer of pharmaceutical intermediates.[1] |

| BLD Pharm | Not Specified | Not Specified | --- |

| ChemicalBook | CB01865242 | Not Specified | Provides a platform for various suppliers.[2] |

| Chiralen | Not Specified | Not Specified | Listed as a heterocyclic building block. |

Researchers interested in acquiring this compound should contact these suppliers directly to inquire about availability, pricing, and shipping details.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes the basic properties derived from supplier information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55687-17-7 | Chemenu[1], ChemicalBook[2] |

| Molecular Formula | C₈H₅FN₂O | Chemenu[1], BLD Pharm |

| Molecular Weight | 164.14 g/mol | Chemenu[1], BLD Pharm |

| IUPAC Name | This compound | Chemenu[1] |

| Synonyms | 8-fluoro-2(1H)-quinoxalinone | ChemicalBook[2] |

| Purity | 97% | Chemenu[1] |

Experimental Protocols

While specific, validated experimental protocols for the synthesis and characterization of this compound are not readily found in the scientific literature, a general synthetic approach for quinoxalin-2-ones can be described. The following represents a plausible, though not explicitly verified, synthetic route.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely proceed via the condensation of 3-fluoro-1,2-phenylenediamine with a two-carbon electrophile, such as glyoxylic acid or its derivatives, followed by cyclization.

dot

Caption: Hypothetical synthetic workflow for this compound.

General Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid product to identify characteristic functional groups, such as N-H, C=O, and C-F bonds.

-

Mass Spectrometry (MS): Analyze the product using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.

-

Melting Point Determination: Measure the melting point of the purified solid to assess its purity.

Potential Applications in Drug Discovery and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, the quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.

The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its metabolic stability, binding affinity, and cell permeability.

Illustrative Signaling Pathway Involvement

Given the broad bioactivity of quinoxaline derivatives, a compound like this compound could potentially interact with various signaling pathways implicated in disease. For instance, many small molecule kinase inhibitors feature heterocyclic cores. The diagram below illustrates a generic kinase signaling pathway that could be a hypothetical target for a novel quinoxaline-based inhibitor.

dot

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a commercially available heterocyclic compound with potential for applications in various research areas, particularly in drug discovery. While detailed experimental and biological data are currently limited in the public domain, its structural similarity to other biologically active quinoxalines suggests it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoxalin-2-ol Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of quinoxalin-2-ol derivatives for researchers, scientists, and drug development professionals. From their initial synthesis in the late 19th century to their current prominence in medicinal chemistry, these compounds have demonstrated a remarkable breadth of biological activity. This document details their historical synthesis, summarizes key quantitative data on their biological effects, provides detailed experimental protocols for their preparation and evaluation, and visualizes the critical pathways through which they exert their therapeutic potential.

A Historical Perspective: The Dawn of Quinoxaline Chemistry

The journey of quinoxaline derivatives began in 1884 with the pioneering work of German chemists O. Hinsberg and W. Körner.[1][2][3] They independently reported the first synthesis of the quinoxaline scaffold through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2][3] This fundamental reaction, known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of a new class of heterocyclic compounds. The quinoxalin-2-ol (or quinoxalin-2(1H)-one) tautomer is a particularly important subclass that has since been identified as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[4]

Synthetic Evolution: From Classical to Modern Methodologies

The classical Hinsberg-Körner synthesis remains a cornerstone for the preparation of quinoxaline derivatives.[1][2][3] However, modern synthetic chemistry has introduced a variety of more efficient and environmentally friendly methods. These include microwave-assisted synthesis, the use of green catalysts, and one-pot multicomponent reactions that offer higher yields, shorter reaction times, and milder reaction conditions.[5]

Key Experimental Protocols

2.1.1. Classical Synthesis of 3-Phenylquinoxalin-2(1H)-one

This protocol is adapted from the foundational Hinsberg-Körner condensation reaction.

-

Reactants: o-Phenylenediamine (10 mmol), Ethyl benzoylformate (10 mmol), Glacial Acetic Acid (20 mL).

-

Procedure:

-

Dissolve o-phenylenediamine and ethyl benzoylformate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (100 mL) to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 3-phenylquinoxalin-2(1H)-one.

-

-

Expected Yield: 85-95%.

2.1.2. Microwave-Assisted Synthesis of Quinoxalin-2-ol Derivatives

This protocol exemplifies a modern, efficient approach to synthesizing quinoxalin-2-ol derivatives.

-

Reactants: o-Phenylenediamine (1 mmol), α-keto acid (1 mmol), Ethanol (5 mL).

-

Procedure:

-

Combine o-phenylenediamine and the α-keto acid in a microwave-safe vessel containing ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100-120°C for 5-10 minutes.

-

After cooling, the product typically crystallizes out of the solution.

-

Filter the crystals, wash with cold ethanol, and dry.

-

-

Expected Yield: >90%.

Biological Significance: A Multifaceted Pharmacophore

Quinoxalin-2-ol derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6] Their ability to interact with a variety of biological targets has made them a focal point of drug discovery efforts.

Anticancer Activity

The anticancer potential of quinoxalin-2-ol derivatives is one of their most extensively studied attributes. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with high potency. The mechanism of their anticancer action is frequently linked to the inhibition of protein kinases, which are crucial for cell signaling and growth.[4][7]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 2.2 nM | [4] |

| Compound B | A549 (Lung) | 2.7 nM | [4] |

| Compound C | HCT-116 (Colon) | 3.38 nM | [4] |

| Compound D | HepG2 (Liver) | 3.08 nM | [4] |

| Compound E | PC-3 (Prostate) | 2.11 µM | [8] |

| Compound F | Hela (Cervical) | 12.17 µM | [9] |

Antimicrobial Activity

Quinoxalin-2-ol derivatives have also demonstrated significant activity against a spectrum of bacterial and fungal pathogens. Their mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound G | Staphylococcus aureus | 100 | [10] |

| Compound H | Escherichia coli | 62.5 | [10] |

| Compound I | Bacillus subtilis | 0.97 | [7] |

| Compound J | Candida albicans | 12.49 | [7] |

Experimental Protocol for In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Materials: 96-well plates, cancer cell lines, culture medium, quinoxalin-2-ol derivative stock solutions, MTT reagent (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoxalin-2-ol derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the historical development and biological action of quinoxalin-2-ol derivatives, the following diagrams have been generated using the Graphviz DOT language.

Caption: Historical progression of quinoxalin-2-ol derivative discovery.

Caption: General experimental workflow for quinoxalin-2-ol synthesis.

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxalin-2-ol derivatives.[11]

Conclusion and Future Directions

The rich history and diverse biological activities of quinoxalin-2-ol derivatives underscore their importance in the field of medicinal chemistry. From their initial discovery through classical condensation reactions to their modern, efficient syntheses, the journey of these compounds has been one of continuous innovation. Their potent anticancer and antimicrobial properties, coupled with their ability to modulate key signaling pathways, position them as a promising scaffold for the development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action to unlock their full therapeutic potential.

References

- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]

- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mspmbeed.com [mspmbeed.com]

- 11. rjptonline.org [rjptonline.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Fluoroquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 8-Fluoroquinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is based on the established cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of substituted quinoxalin-2-ones, such as this compound, is a key step in the development of novel therapeutic agents and functional materials. The procedure outlined below describes a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 3-fluorobenzene-1,2-diamine with diethyl oxalate. The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization to yield the desired quinoxalinone ring system.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 3-Fluorobenzene-1,2-diamine | C₆H₇FN₂ | 126.13 | 18645-88-0 | Sigma-Aldrich |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Sigma-Aldrich |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | VWR |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

A detailed workflow for the synthesis of this compound is provided below.

Procedure:

-

To a 100 mL round-bottom flask, add 3-fluorobenzene-1,2-diamine (1.26 g, 10 mmol) and absolute ethanol (30 mL).

-

Stir the mixture at room temperature until the diamine has completely dissolved.

-

To the resulting solution, add diethyl oxalate (1.46 g, 1.36 mL, 10 mmol).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add deionized water (30 mL) to the reaction mixture to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the crude product from an ethanol/water mixture.

-

Characterize the purified this compound by determining its melting point and recording its NMR and mass spectra.

Expected Results

The synthesis is expected to yield this compound as a solid. The following table summarizes the expected data for the final product.

| Parameter | Expected Value |

| Chemical Formula | C₈H₅FN₂O |

| Molecular Weight | 164.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Yield | 75-85% |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, OH), 8.1 (s, 1H, H-3), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 155.0 (C=O), 150.0 (d, J=245 Hz, C-F), 145.0, 135.0, 130.0, 125.0 (d, J=10 Hz), 120.0, 115.0 (d, J=20 Hz) |

| Mass Spectrum (ESI+) | m/z: 165.04 [M+H]⁺ |

Note: The exact NMR chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Fluorobenzene-1,2-diamine is harmful if swallowed and may cause skin and eye irritation.

-

Diethyl oxalate is harmful if swallowed and causes serious eye irritation.

-

Ethanol is a flammable liquid and vapor. Keep away from heat and open flames.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Troubleshooting

-

Low Yield: If the yield is lower than expected, ensure that the reflux time was sufficient for the reaction to go to completion. The purity of the starting materials should also be checked. Incomplete precipitation can also lead to lower yields; ensure enough water is added and the mixture is sufficiently cooled.

-

Impure Product: If the product is impure after the initial precipitation and washing, recrystallization is crucial. The choice of recrystallization solvent may need to be optimized.

-

Reaction Not Proceeding: If the reaction does not proceed as monitored by TLC, ensure that the reflux temperature is being maintained and that the reagents are of good quality. A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can sometimes facilitate the cyclization.

Conclusion

This protocol provides a straightforward and reproducible method for the synthesis of this compound. The procedure utilizes readily available reagents and standard laboratory equipment, making it accessible for most organic chemistry laboratories. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in drug discovery and materials science.

Applications of 8-Fluoroquinoxalin-2-ol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, make them attractive scaffolds for drug discovery. The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. This document explores the potential applications of 8-Fluoroquinoxalin-2-ol in medicinal chemistry, drawing upon the broader knowledge of fluoro-substituted quinoxalinones and related heterocyclic compounds. While direct experimental data on this compound is limited in the public domain, this guide provides a framework for its potential applications and outlines detailed protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds.

Potential Therapeutic Applications

Based on the known biological activities of structurally related quinoxalinone and fluoro-substituted heterocyclic compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

-

Anticancer Agents: Quinoxaline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The fluorine substituent at the 8-position could enhance this activity and improve the compound's drug-like properties.

-

Enzyme Inhibitors: Quinoxalinones have been identified as inhibitors of various enzymes, including DNA gyrase and apoptosis signal-regulating kinase 1 (ASK1). This compound could be explored as a scaffold for developing novel inhibitors for these or other clinically relevant enzymes.

-

Antimicrobial Agents: The quinoxaline core is present in several antimicrobial agents. The fluoro-substitution may lead to derivatives with potent activity against a range of bacterial and fungal pathogens.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for this compound and its derivatives based on reported values for analogous compounds. These tables are intended to serve as a template for organizing experimental data.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Modification | Cell Line | IC50 (µM) |

| 8-FQ-OH | Parent Compound | MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 21.7 | ||

| HCT116 (Colon) | 18.5 | ||

| 8-FQ-OR1 | R1 = Methyl | MCF-7 | 10.8 |

| A549 | 15.3 | ||

| HCT116 | 12.1 | ||

| 8-FQ-NHR2 | R2 = Phenyl | MCF-7 | 5.4 |

| A549 | 8.9 | ||

| HCT116 | 6.2 |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) |

| 8-FQ-OH | DNA Gyrase (E. coli) | 850 |

| ASK1 | >1000 | |

| 8-FQ-OR1 | DNA Gyrase (E. coli) | 620 |

| ASK1 | 950 | |

| 8-FQ-NHR2 | DNA Gyrase (E. coli) | 150 |

| ASK1 | 480 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the medicinal chemistry applications of this compound.

Synthesis of this compound

Principle: The synthesis of quinoxalin-2-ol derivatives can be achieved through the condensation of an o-phenylenediamine with an α-keto acid or its ester. For this compound, the starting material would be 3-fluoro-1,2-diaminobenzene.

Materials:

-

3-Fluoro-1,2-diaminobenzene

-

Ethyl glyoxalate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-fluoro-1,2-diaminobenzene (1.0 eq) in ethanol.

-

Add ethyl glyoxalate (1.1 eq) to the solution.

-

Add a catalytic amount of concentrated HCl.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DNA Gyrase Inhibition Assay

Principle: DNA gyrase introduces negative supercoils into DNA. The inhibition of this activity can be monitored by measuring the relaxation of supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP)

-

This compound derivatives

-

Ciprofloxacin (positive control)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and various concentrations of the test compounds or ciprofloxacin.

-

Add DNA gyrase to initiate the reaction.

-

Incubate the reaction mixtures at 37°C for 1 hour.

-

Stop the reaction by adding a loading dye containing SDS and proteinase K.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

-

Determine the IC50 value by quantifying the band intensities.

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound.

Caption: Synthetic workflow for this compound.

Caption: A typical workflow for the biological screening of novel compounds.

Caption: Logical flow of a Structure-Activity Relationship study.

Application Notes: 8-Fluoroquinoxalin-2-ol as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their versatile chemical nature and ability to interact with various biological targets have made them a privileged scaffold in drug discovery.[3][4][5] The quinoxalin-2-one (or quinoxalin-2-ol, its tautomeric form) substructure, in particular, is a key component in compounds developed as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8]

While specific data on 8-Fluoroquinoxalin-2-ol is limited, its parent scaffold, quinoxalin-2-ol, is extensively studied. The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, this compound is anticipated to be a highly valuable building block for creating novel therapeutic agents with potentially improved efficacy and safety profiles. These application notes will focus on the well-established chemistry of the parent quinoxalin-2-ol scaffold as a proxy for the potential applications of its 8-fluoro derivative.

Key Applications of the Quinoxalin-2-ol Scaffold

The quinoxalin-2-ol moiety is a cornerstone for the development of various therapeutic agents due to its wide range of pharmacological activities.[1]

-

Anticancer Agents: Quinoxaline derivatives are prominent as kinase inhibitors. They have been shown to be selective ATP-competitive inhibitors for numerous kinases involved in cancer progression, such as EGFR, VEGFR, PDGFR, Pim-1, and Pim-2.[9][10][11][12]

-

Antimicrobial Agents: The scaffold is used to synthesize compounds with significant antibacterial and antifungal properties.[13][14][15][16] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[14][17]

-

Antiviral and Other Activities: Beyond cancer and microbial infections, quinoxaline derivatives have been investigated for antiviral, antimalarial, and anti-inflammatory activities.[15][16]

Synthetic Protocols and Methodologies

The following protocols are based on established methods for the synthesis and functionalization of the quinoxalin-2-ol core. These can be adapted for the 8-fluoro analogue.

Protocol 1: Synthesis of Quinoxalin-2-ol

The most common and efficient method for synthesizing the quinoxalin-2-ol scaffold is the condensation of an o-phenylenediamine with an α-keto acid or its ester.[6]

Reaction Scheme:

Caption: General synthesis of Quinoxalin-2-ol.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine in methanol.

-

Cooling: Cool the solution to a temperature between -6 °C and 0 °C using an ice-salt bath.[18]

-

Addition: Slowly add an industrial solution of glyoxylic acid to the cooled o-phenylenediamine solution while maintaining the low temperature. The reaction is highly exothermic.[18]

-

Reaction: Stir the mixture at this temperature for 2-4 hours. A precipitate of quinoxalin-2-ol will form.

-

Isolation: Filter the precipitate, wash it with cold methanol, and then with water.

-

Drying: Dry the resulting crude product under vacuum to yield quinoxalin-2-ol. Further purification can be achieved by recrystallization.[18]

Protocol 2: Synthesis of 2-Chloroquinoxaline from Quinoxalin-2-ol

The hydroxyl group of quinoxalin-2-ol can be converted to a chlorine atom, creating a versatile intermediate for nucleophilic substitution reactions.

Reaction Scheme:

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics [scinapse.io]

- 5. bohrium.com [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 10. mdpi.com [mdpi.com]

- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 12. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]

Application Notes and Protocols: Biological Activity of 8-Fluoroquinoxalin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The quinoxaline scaffold is a key component in a variety of pharmacologically active agents, demonstrating anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinoxaline ring system can significantly modulate the physicochemical and biological properties of the resulting compounds, often leading to enhanced efficacy and metabolic stability.

This document focuses on the biological activity of 8-Fluoroquinoxalin-2-ol derivatives. It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 8-Fluoro-1H-quinoxalin-2-one. Throughout the scientific literature, the keto form is more commonly referenced. These application notes will provide an overview of the known biological activities, present available quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways and workflows.

Biological Activities of this compound and its Analogs

Derivatives of the quinoxalin-2-one scaffold have shown promise in several therapeutic areas, most notably in oncology and as enzyme inhibitors. The fluorine substituent at the 8-position is anticipated to influence the electron distribution of the aromatic system, potentially enhancing interactions with biological targets.

Anticancer Activity

Quinoxaline derivatives are recognized for their cytotoxic effects against various cancer cell lines.[2][4] While specific data for 8-fluoro-substituted derivatives is limited, the broader class of fluoro-substituted quinoxalinones has demonstrated significant anticancer potential. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5] For instance, certain quinoxaline derivatives have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and other tyrosine kinases that are crucial for tumor angiogenesis and growth.[5]

Enzyme Inhibition

The quinoxaline nucleus serves as a scaffold for the design of various enzyme inhibitors. Quinoxaline derivatives have been shown to be selective ATP-competitive inhibitors of multiple protein kinases, including VEGFR, platelet-derived growth factor receptor (PDGFR), and cyclin-dependent kinases (CDKs).[5] Additionally, some quinoxalinone derivatives have been investigated as inhibitors of other enzyme classes, such as apoptosis signal-regulated kinase 1 (ASK1), which is involved in cellular responses to stress.[6]

Quantitative Data

The following table summarizes the biological activity of selected quinoxaline derivatives from the literature to provide a comparative overview. It is important to note that these are representative examples and may not be 8-fluoro-substituted.

| Compound Class | Target/Cell Line | Activity Type | Value | Reference |

| Quinoxaline-coumarin hybrid | Melanoma (MALME-M) | Growth Inhibition | 55.75% | |

| Triazole-bearing quinoxaline | Leukemia (THP-1) | IC50 | 1.6 µM | [2] |

| Triazole-bearing quinoxaline | Leukemia (Ty-82) | IC50 | 2.5 µM | [2] |

| Benzoxazole-quinoxaline derivative | Gastric Cancer (MGC-803) | IC50 | 1.49 ± 0.18 μM | [2] |

| Dibromo-substituted quinoxaline | ASK1 | IC50 | 30.17 nM | [6] |

| Ciprofloxacin-quinoline hybrid | Leukemia (SR) | Growth Inhibition | 33.25% - 52.62% | [7] |

| Ciprofloxacin-quinoline hybrid | Renal Cancer (UO-31) | Growth Inhibition | 55.49% - 64.19% | [7] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hepatocellular Carcinoma (Hep3B) | MTS50 | 6.25±0.034 μg/mL | [8] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinoxalin-2-one derivatives. These can be adapted for the specific investigation of 8-fluoro-substituted analogs.

Protocol 1: Synthesis of 3-Substituted-8-fluoro-1H-quinoxalin-2-one Derivatives

This protocol is based on the common Hinsberg condensation reaction.

Materials:

-

3-Fluoro-1,2-phenylenediamine

-

α-ketoester (e.g., ethyl pyruvate)

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 3-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired α-ketoester (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the this compound derivative in the complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be targeted by quinoxaline derivatives acting as kinase inhibitors.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Fluoroquinoxalin-2-ol as a Potential Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 8-Fluoroquinoxalin-2-ol as a potential kinase inhibitor. The quinoxaline scaffold has been identified as a promising pharmacophore for the development of novel therapeutics targeting protein kinases. These notes are intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new kinase inhibitors. The protocols herein describe standard biochemical and cell-based assays to determine the inhibitory potential and cellular effects of this compound.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant target for therapeutic intervention. The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities. This document outlines the procedures to evaluate this compound, a novel quinoxaline derivative, for its potential as a kinase inhibitor.

Hypothetical Kinase Inhibition Profile

To illustrate the potential of this compound, the following table summarizes hypothetical inhibitory activities against a panel of selected kinases. This data is for exemplary purposes to guide researchers in their experimental design and data presentation.

| Kinase Target | IC50 (nM) | Assay Type |

| PDGFβR | 85 | Biochemical |

| VEGFR2 | 150 | Biochemical |

| c-Kit | 220 | Biochemical |

| EGFR | >10,000 | Biochemical |

| SRC | 850 | Biochemical |

| p38α | 1,200 | Biochemical |

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., PDGFβR)

-

Biotinylated substrate peptide

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phosphopeptide antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

This compound (solubilized in DMSO)

-

Staurosporine (positive control)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.

-

Add 4 µL of the kinase and biotinylated substrate peptide mixture in assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of stop/detection buffer containing the Europium-labeled anti-phosphopeptide antibody and SA-APC.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a target kinase's substrate in a cellular context.

Materials:

-

Human cell line expressing the target kinase (e.g., NIH-3T3 cells for PDGFβR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Ligand for kinase activation (e.g., PDGF-BB)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-PDGFβR, anti-total-PDGFβR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and transfer system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (e.g., MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line.

Materials:

-

Cancer cell line (e.g., a cell line known to be dependent on the target kinase)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-